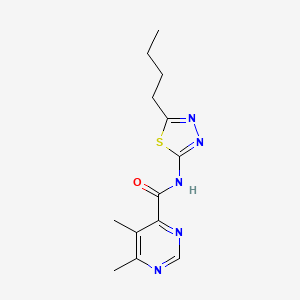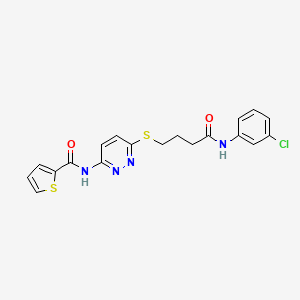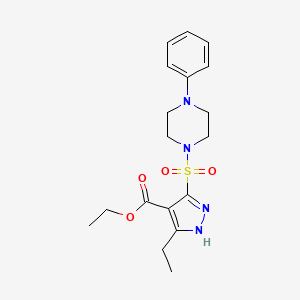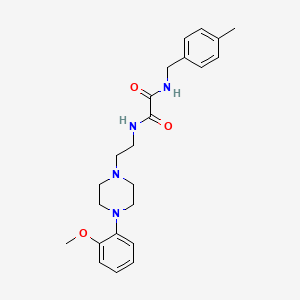
1,1-ジベンジル-3-(1H-インドール-3-イル)ウレア
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,1-dibenzyl-3-(1H-indol-3-yl)urea” is a compound with the molecular formula C23H21N3O and a molecular weight of 355.441. It contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of “1,1-dibenzyl-3-(1H-indol-3-yl)urea” is based on the indole nucleus, also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives have been obtained from the addition of indole to a variety of aldehydes under neat conditions . CaO, present in excess, was fundamental for carrying out the reaction with paraformaldehyde .科学的研究の応用
癌治療
“1,1-ジベンジル-3-(1H-インドール-3-イル)ウレア”などのインドール誘導体は、癌細胞の治療に用いられてきました . 近年、これらは様々な生物学的に重要な特性を示しており、注目を集めています .
抗菌用途
インドール誘導体は、微生物の治療のための生物活性化合物としても使用されてきました . それらの独自の特性により、様々な種類の微生物感染症の克服に効果的です .
様々な疾患の治療
インドール誘導体は、人体の様々な種類の疾患の治療に使用されてきました . これには、これらの化合物の汎用性を示す、幅広い状態が含まれます .
抗ウイルス活性
インドール誘導体は、抗ウイルス活性を持ちます . 特定の誘導体が調製され、様々なウイルスに対して阻害活性を示す抗ウイルス剤として報告されています .
抗炎症活性
インドール誘導体は、抗炎症活性を示しています . これは、炎症を特徴とする状態の治療に、潜在的に有用です .
抗酸化活性
インドール誘導体は、抗酸化活性を示しています . 抗酸化物質は、フリーラジカルによって引き起こされる細胞への損傷を防ぐ、または遅らせることができる物質です .
抗糖尿病活性
インドール誘導体は、抗糖尿病活性を示しています . これは、糖尿病の管理と治療における潜在的な用途を示唆しています .
抗マラリア活性
インドール誘導体は、抗マラリア活性を示しています . これは、マラリアの予防と治療における潜在的な用途を示唆しています .
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to suppress the biosynthesis of certain mediators from arachidonic acid by inhibiting cyclooxygenase (COX) enzymes .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “1,1-dibenzyl-3-(1H-indol-3-yl)urea” and similar compounds could have potential applications in the development of new therapeutic agents.
生化学分析
Biochemical Properties
Indole derivatives, such as 1,1-dibenzyl-3-(1H-indol-3-yl)urea, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Cellular Effects
. For instance, some compounds have shown to induce expression of certain proteins in a time- and dose-dependent manner in certain cells .
Molecular Mechanism
The molecular mechanism of 1,1-dibenzyl-3-(1H-indol-3-yl)urea is not fully understood. Indole derivatives are known to interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation . They can undergo C–C and C–N coupling reactions and reductions easily .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of 1,1-dibenzyl-3-(1H-indol-3-yl)urea at different dosages in animal models are not well-documented. Similar compounds have shown to induce certain effects in a dose-dependent manner .
Metabolic Pathways
The specific metabolic pathways that 1,1-dibenzyl-3-(1H-indol-3-yl)urea is involved in are not well-documented. Indole derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of 1,1-dibenzyl-3-(1H-indol-3-yl)urea within cells and tissues are not well-documented. Similar compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of 1,1-dibenzyl-3-(1H-indol-3-yl)urea and any effects on its activity or function are not well-documented. Similar compounds are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
特性
IUPAC Name |
1,1-dibenzyl-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-23(25-22-15-24-21-14-8-7-13-20(21)22)26(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15,24H,16-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPFZANHCFXYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B2449777.png)



![4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2449782.png)
![Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B2449783.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide](/img/structure/B2449787.png)
![N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2449788.png)

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)
![2-((2-Chloro-4-fluorobenzyl)(3-methoxyphenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2449796.png)
![[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B2449798.png)
![(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone](/img/structure/B2449800.png)
